甲氧基乙氧基铈(IV),18-20% w/w 甲氧基乙醇

描述

Cerium(IV) methoxyethoxide, 18-20% w/w in methoxyethanol, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific research fields. This compound is a type of cerium-based metal-organic framework (MOF) that has unique properties, which make it an attractive material for use in scientific research.

科学研究应用

催化活性和环境应用

甲氧基乙氧基铈(IV)作为氧化铈材料的前体,在环境和催化应用中发挥着重要作用。氧化铈纳米粒子已被开发用于催化类芬顿反应,这有利于环境净化过程。这些反应涉及自由基的产生,这些自由基可以在水处理应用中分解有毒有机污染物。铈的催化性能归因于它在 +3 和 +4 氧化态之间循环的能力,使其能够参与类芬顿过程中必需的氧化还原反应 (Heckert, Seal, & Self, 2008)。

生物医学应用

在生物医学领域,甲氧基乙氧基铈(IV)衍生的纳米粒子通过模拟酶活性表现出抗氧化性能。这些纳米粒子可以作为氧化和还原催化剂,这归功于铈的氧化态之间的快速转换。这种双重催化活性使它们能够类似于超氧化物歧化酶和过氧化氢酶,这些酶通过降低体内有害的活性氧水平来防止氧化应激。由于纳米粒子能够穿过血脑屏障,因此这些特性对于包括阿尔茨海默病在内的退行性疾病的潜在治疗特别有益 (Xu & Qu, 2014)。

材料科学和表面化学

在材料科学中,甲氧基乙氧基铈(IV)用作氧化铈催化剂的前体,该催化剂用于各种应用,包括废水处理和湿式氧化过程的催化。涉及 X 射线光电子能谱的研究详细描述了这些催化剂中铈的价态修饰,提供了对其表面化学和在环境应用中的性能的见解。复合氧化物中铈和锰之间的相互作用突出了氧化还原反应在催化过程中的重要性,强调了铈的可变氧化态在增强催化剂性能中的作用 (Larachi, Pierre, Adnot, & Bernis, 2002)。

作用机制

Target of Action

Cerium(IV) methoxyethoxide primarily targets low-molecular-weight organic compounds . It is widely used in various fields of chemistry and technology as a catalyst for numerous reactions , a complexing agent, and a one-electron oxidizing agent .

Mode of Action

The compound interacts with its targets through redox reactions . The rate-limiting step in these reactions is the redox decomposition of the intermediate complex . The compound has been studied in the context of the Belousov–Zhabotinsky oscillating reaction (BZ reaction) catalyzed by cerium ions . Two different cerium (IV)–oxalate intermediate complexes were identified and characterized . These complexes have similar reactivity, which may be due to the similarity of the structure of their inner coordination spheres and the inner-sphere mechanism of electron transfer in the complexes .

Biochemical Pathways

The cerium (IV)–oxalate reaction involves two parallel reaction pathways . The formation of intermediate complexes of the composition CeOHOx (_{n}^{ {3 - 2n}}) (n = 1, 2) in the oxidation of oxalic acid under these conditions is significant . The main difference between the presented model of the cerium (IV)–oxalate reaction as part of the BZ reaction and the previous models is the explicit consideration of the participation of intermediate complexes of cerium (IV) with oxalic acid anions and sulfate background anions in the reaction .

Result of Action

The hydrolysis of cerium 2-methoxyethoxide and subsequent supercritical drying or freeze-drying yields a CeO2 aerogel or cryogel with quite a large surface area above 300 m^2/g . This indicates that the compound can significantly alter the physical properties of the target material.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cerium(IV) methoxyethoxide. For instance, the compound’s action can be affected by the presence of water, as it undergoes hydrolysis . Furthermore, the compound’s efficacy and stability can be influenced by the pH and temperature of the environment .

属性

IUPAC Name |

cerium(4+);2-methoxyethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H7O2.Ce/c4*1-5-3-2-4;/h4*2-3H2,1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRALIVAHBLZSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

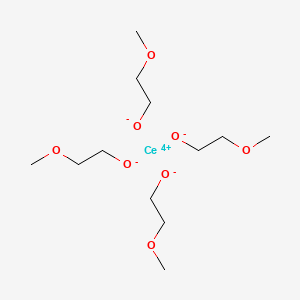

COCC[O-].COCC[O-].COCC[O-].COCC[O-].[Ce+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28CeO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611339 | |

| Record name | Cerium(4+) tetrakis(2-methoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876107-33-4 | |

| Record name | Cerium(4+) tetrakis(2-methoxyethan-1-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine](/img/structure/B1629170.png)